molecular formula C23H25N5O4 B11238013 3-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one

3-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B11238013
M. Wt: 435.5 g/mol
InChI Key: KRGOBHOBIGKBNE-UHFFFAOYSA-N
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Description

3-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine-1-carbonyl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core, a piperazine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine-1-carbonyl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the piperazine ring: The chromen-2-one intermediate is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine-carbonyl linkage.

    Attachment of the pyrimidine moiety: The final step involves the reaction of the piperazine intermediate with 4-methyl-6-(morpholin-4-yl)pyrimidine-2-amine under suitable conditions, such as heating in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine-1-carbonyl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.

    Reduction: The pyrimidine moiety can be reduced to form dihydropyrimidine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine-1-carbonyl}-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmacology: The compound is investigated for its potential as a therapeutic agent for neurological disorders due to its interaction with neurotransmitter receptors.

    Biochemistry: It is used as a probe to study enzyme kinetics and binding interactions.

    Industrial Applications: The compound is explored for its use in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine-1-carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.

    Pathways Involved: It modulates pathways involved in cell cycle regulation, apoptosis, and neurotransmission, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine-1-carbonyl}-2H-chromen-2-one: This compound is unique due to its specific combination of chromen-2-one, piperazine, and pyrimidine moieties.

    4-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine-1-carbonyl}-2H-chromen-2-one: A similar compound with a different substitution pattern on the chromen-2-one core.

    3-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine-1-carbonyl}-2H-quinolin-2-one: A related compound with a quinolin-2-one core instead of chromen-2-one.

Uniqueness

The uniqueness of 3-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine-1-carbonyl}-2H-chromen-2-one lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of chromen-2-one, piperazine, and pyrimidine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for scientific research and drug development.

Properties

Molecular Formula

C23H25N5O4

Molecular Weight

435.5 g/mol

IUPAC Name

3-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazine-1-carbonyl]chromen-2-one

InChI

InChI=1S/C23H25N5O4/c1-16-14-20(26-10-12-31-13-11-26)25-23(24-16)28-8-6-27(7-9-28)21(29)18-15-17-4-2-3-5-19(17)32-22(18)30/h2-5,14-15H,6-13H2,1H3

InChI Key

KRGOBHOBIGKBNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)N5CCOCC5

Origin of Product

United States

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